molecular formula C4H8O3S B086658 1,4-Thioxane-1,1-dioxide CAS No. 107-61-9

1,4-Thioxane-1,1-dioxide

Cat. No.: B086658
CAS No.: 107-61-9
M. Wt: 136.17 g/mol
InChI Key: WWRUZECKUVNAPB-UHFFFAOYSA-N
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Preparation Methods

1,4-Thioxane-1,1-dioxide can be synthesized through several methods. One common synthetic route involves the oxidation of 1,4-oxathiane using oxidizing agents such as hydrogen peroxide or peracids . Another method involves the reaction of ethylene glycol or ethylene oxide with hydrogen sulfide, followed by oxidation . Industrial production methods typically involve similar processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

1,4-Thioxane-1,1-dioxide undergoes various chemical reactions, including:

Properties

IUPAC Name

1,4-oxathiane 4,4-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c5-8(6)3-1-7-2-4-8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRUZECKUVNAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059352
Record name 1,4-Oxathiane, 4,4-dioxide
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Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107-61-9
Record name 1,4-Oxathiane, 4,4-dioxide
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Record name 1,4-Oxathiane sulfone
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Record name Thioxane sulfone
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Record name 1,4-Oxathiane, 4,4-dioxide
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Record name 1,4-Oxathiane, 4,4-dioxide
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Record name 1,4-oxathiane 4,4-dioxide
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Record name 1,4-Oxathiane sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Thioxane-1,1-dioxide
Reactant of Route 2
1,4-Thioxane-1,1-dioxide
Reactant of Route 3
1,4-Thioxane-1,1-dioxide
Reactant of Route 4
1,4-Thioxane-1,1-dioxide
Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the typical conformation of 1,4-oxathiane, 4,4-dioxide derivatives in their crystal structure?

A1: X-ray crystallography studies revealed that 2,6-dimethoxy-1,4-oxathiane 4,4-dioxide adopts a chair conformation in its crystal structure. []

Q2: How do substituents influence the conformation of 1,4-oxathiane, 4,4-dioxide?

A2: In the case of 2,6-dimethoxy-1,4-oxathiane 4,4-dioxide, the two methoxy (-OCH3) substituents are positioned trans to each other. [] While this specific example highlights the trans configuration, further research is needed to understand the general influence of different substituents on the conformation.

Q3: What spectroscopic techniques can differentiate between sulfolenes and sultines?

A3: ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy serves as a valuable tool to distinguish between sulfolenes (2,5-dihydrothiophene-1,1-dioxides) and sultines (3,6-dihydro-1,2-oxathiin-2-oxides), which are products of hetero-Diels-Alder reactions and cheletropic addition reactions involving 1,3-dienes and sulfur dioxide. [] This differentiation stems from the distinct ¹⁷O NMR shifts exhibited by these compounds.

Q4: Can you provide an example of a synthesis route for a 1,4-oxathiane, 4,4-dioxide derivative?

A4: One example involves the ozonolysis of sulfolene 3 (derived from (E)-1-methoxybutadiene and sulfur dioxide) in sulfur dioxide. Following treatment with ethanol, this reaction yielded three diastereomeric 2,6-diethoxy-3-methoxy-1,4-oxathiane 4,4-dioxide products. []

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